Mesitylene, also known as 1,3,5-trimethylbenzene, is a colorless liquid with a sweet aromatic odor. It is a symmetrical derivative of benzene with three methyl groups positioned at the 1, 3, and 5 carbon atoms of the benzene ring. The molecular formula for mesitylene is with a molecular weight of approximately 120.19 g/mol. It is primarily derived from coal tar and serves as a precursor for various fine chemicals and materials .
Mesitylene is classified as a flammable liquid and can irritate the skin and respiratory system upon exposure. It is also considered toxic to aquatic life. Here are some specific safety concerns:
Mesitylene can be synthesized through several methods:
Interaction studies involving mesitylene primarily focus on its role in catalysis and ligand chemistry. Research has shown that mesitylene can stabilize low oxidation state metal centers in organometallic complexes. Its steric bulk allows it to influence reaction pathways significantly, particularly in asymmetric catalysis .
Mesitylene belongs to a class of compounds known as trimethylbenzenes. The two other isomers are:
Compound Name | Structure | Unique Features |
---|---|---|
Pseudocumene (1,2,4-trimethylbenzene) | Pseudocumene | Less symmetrical; used in organic synthesis |
Hemimellitene (1,2,3-trimethylbenzene) | Hemimellitene | Different methyl group positioning; less common |
Mesitylene's symmetrical structure and specific reactivity patterns differentiate it from its isomers. Its use as a ligand in organometallic chemistry and its role in producing fine chemicals highlight its unique position among trimethylbenzenes.
Mesitylene was first synthesized in 1837 by Irish chemist Robert Kane through the condensation of acetone with concentrated sulfuric acid. Kane erroneously proposed its structure as an alkene derivative, naming it "mesitylene" after "mesit" (an outdated term for acetone). The correct empirical formula ($$ \text{C}9\text{H}{12} $$) was established in 1849 by August Wilhelm von Hofmann, but structural ambiguities persisted until 1874, when Albert Ladenburg confirmed its identity as 1,3,5-trimethylbenzene. Early studies focused on its isolation from coal tar and its reactivity in electrophilic substitution reactions, such as nitration and bromination.
The mid-20th century marked a shift toward mechanistic and synthetic explorations. Mesitylene’s symmetry simplified NMR analysis, making it a standard for calibrating aromatic proton signals (singlet at 6.8 ppm) and methyl groups (singlet at 2.3 ppm). Its role in organometallic chemistry emerged with the synthesis of complexes like tricarbonyl(mesitylene)molybdenum, where the mesityl group ($$ \text{Mes} $$) stabilizes low-coordination metal centers.
Property | Value | Unit |
---|---|---|
Boiling Point | 164–166°C | Lit. |
Density (25°C) | 0.864 g/mL | Experimental |
Heat of Vaporization | 39.23 kJ/mol | Calculated |
Ideal Gas Heat Capacity | 207.43 J/mol·K | Theoretical |
Recent studies prioritize sustainable synthesis and novel applications. The global mesitylene market, valued at \$2.1 billion in 2023, is projected to grow at 6.5% CAGR, driven by demand in paints, adhesives, and electronic materials.
Solvent | $$\lambda_{\text{max}}$$ (nm) | Molar Absorptivity ($$\epsilon$$) |
---|---|---|
Cyclohexane | 265 | 190 L·mol$$^{-1}$$·cm$$^{-1}$$ |
Methanol | 266 | 185 L·mol$$^{-1}$$·cm$$^{-1}$$ |
In catalysis, mesitylene’s electron-donating methyl groups enhance its utility in Friedel-Crafts acylations and peroxidative oxidations. For example, vanadium catalysts mediate its conversion to 3,5-dimethylbenzaldehyde, a precursor for pharmaceuticals.
The acid-catalyzed trimerization of acetone remains a cornerstone for mesitylene production. This pathway proceeds via sequential aldol condensation and dehydration steps, ultimately forming the aromatic ring. Sulfuric acid historically served as the primary catalyst, but modern approaches employ heterogeneous acid catalysts like Al-MCM-41 and β-zeolite to enhance selectivity and reduce corrosion [1] [2].
The reaction initiates with acetone dimerization to mesityl oxide, followed by a third aldol addition and cyclodehydration. Acidic Brønsted sites facilitate protonation of carbonyl groups, while Lewis acid sites stabilize intermediates [2]. For example, Al-MCM-41, with its mesoporous structure and balanced acidity, achieves mesitylene yields exceeding 60% at 250°C [1]. Key challenges include competing β-scission reactions, which produce acetic acid and isobutene, reducing overall efficiency [1].
Recent advances focus on bifunctional catalysts combining acid and base sites. Mechanical mixtures of Al-MCM-41 (acidic) and TiO₂ (basic) demonstrate synergistic effects, boosting mesitylene productivity by 57% compared to single catalysts [1]. The base component (TiO₂) optimizes intermediate formation, while the acid catalyst accelerates cyclization.
Mg–Al mixed oxides, with tunable Lewis acidity, suppress side reactions by moderating strong acid sites. For instance, MgO–Al₂O₃ composites reduce β-scission by 40% while maintaining 55% mesitylene selectivity [1]. Pore size also influences performance: catalysts with 5–10 nm pores minimize coke formation, extending operational stability [2].
The mechanism involves four stages:
Kinetic studies reveal the third aldol addition as rate-limiting. Over Al-MCM-41, the apparent activation energy is 85 kJ/mol, with phorone cyclization being 10× faster than β-scission [1]. Co-feeding hydrogen (H₂) improves stability by passivating strong acid sites, reducing deactivation from 30% to 8% over 50 hours [2].
Transalkylation of xylene isomers (e.g., 1,2,4-trimethylbenzene) over solid acids like zeolites produces mesitylene via methyl group redistribution. The reaction equilibrium favors mesitylene at elevated temperatures (350–400°C) using H-Beta or H-Y zeolites [3] [4]:
$$
2 \, \text{C}6\text{H}4(\text{CH}3)2 \rightleftharpoons \text{C}6\text{H}3(\text{CH}3)3 + \text{C}6\text{H}5\text{CH}_3
$$
ZSM-5 zeolites, with their microporous structure, achieve 70% mesitylene selectivity by restricting bulkier byproduct formation [4]. However, coke deposition remains a limitation, necessitating periodic regeneration at 500°C under air [4].
Optimization focuses on:
Propyne trimerization offers a direct route but suffers from low selectivity. Using HF-BF₃ catalysts at −30°C yields 35% mesitylene alongside 1,2,4-trimethylbenzene [3]. The pathway involves cyclotrimerization via a Diels-Alder mechanism, but side reactions limit industrial adoption.
Methanol reacts with xylene over ZSM-5 catalysts at 300°C, transferring methyl groups to form mesitylene:
$$
\text{C}6\text{H}4(\text{CH}3)2 + \text{CH}3\text{OH} \rightarrow \text{C}6\text{H}3(\text{CH}3)3 + \text{H}2\text{O}
$$
This method achieves 55% conversion but requires careful water management to prevent catalyst hydrolysis [3].
Bio-acetone, derived from lignocellulosic fermentation, enables sustainable mesitylene production. Catalytic systems like TiO₂–ZrO₂ mixed oxides convert bio-acetone with 50% yield, comparable to petroleum-based routes [2]. Life cycle assessments (LCAs) show a 40% reduction in greenhouse gas emissions compared to conventional methods [2].
LCAs of biomass-derived mesitylene highlight:
Flammable;Irritant;Environmental Hazard